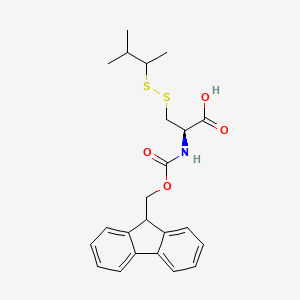

Fmoc-L-Cys(SIT)-OH

CAS No.: 2545642-31-5

Cat. No.: VC11661991

Molecular Formula: C23H27NO4S2

Molecular Weight: 445.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2545642-31-5 |

|---|---|

| Molecular Formula | C23H27NO4S2 |

| Molecular Weight | 445.6 g/mol |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylbutan-2-yldisulfanyl)propanoic acid |

| Standard InChI | InChI=1S/C23H27NO4S2/c1-14(2)15(3)30-29-13-21(22(25)26)24-23(27)28-12-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,14-15,20-21H,12-13H2,1-3H3,(H,24,27)(H,25,26)/t15?,21-/m0/s1 |

| Standard InChI Key | PFPKLVSLCQPEHS-FXMQYSIJSA-N |

| Isomeric SMILES | CC(C)C(C)SSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| SMILES | CC(C)C(C)SSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| Canonical SMILES | CC(C)C(C)SSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Chemical Structure and Properties of Fmoc-L-Cys(SIT)-OH

Fmoc-L-Cys(SIT)-OH is a cysteine derivative where the α-amino group is protected by the Fmoc group, and the thiol side chain is shielded by the S-trityl (SIT) group. The molecular formula is , with an optical rotation of (measured in dimethylformamide at 1% concentration) . The trityl group’s bulky aromatic structure provides steric hindrance, preventing premature oxidation or undesired side reactions during peptide elongation .

The Fmoc group is base-labile, allowing selective removal under mild conditions (e.g., 20% piperidine in DMF), while the SIT group requires strong acids like trifluoroacetic acid (TFA) for cleavage. This orthogonal protection strategy ensures sequential deprotection, which is vital for synthesizing peptides with multiple disulfide bonds .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of Fmoc-L-Cys(SIT)-OH involves two key steps:

-

Thiol Protection: Cysteine’s thiol group is reacted with trityl chloride in the presence of a base such as triethylamine (TEA), forming the S-trityl derivative.

-

Fmoc Introduction: The α-amino group is then protected using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in dichloromethane (DCM) or dimethylformamide (DMF) .

Industrial-scale production employs automated peptide synthesizers and high-purity solvents to ensure reproducibility. Critical quality control measures include HPLC for purity assessment and mass spectrometry for molecular weight verification .

Applications in Peptide Synthesis and Drug Development

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-Cys(SIT)-OH is integral to SPPS, particularly for synthesizing disulfide-rich peptides. The SIT group’s stability under basic conditions allows iterative coupling cycles without thiol oxidation. Post-synthesis, the SIT group is removed using TFA-containing cleavage cocktails, enabling controlled disulfide bond formation via oxidation with iodine or dimethyl sulfoxide (DMSO) .

Therapeutic Peptides

This compound has been pivotal in developing peptide-based therapeutics, including:

-

Anticancer Agents: Peptides targeting integrins or growth factor receptors, such as cyclic RGD motifs, rely on SIT protection for correct disulfide bridging .

-

Antimicrobial Peptides: Disulfide-stabilized defensins exhibit enhanced stability against proteolytic degradation, improving their pharmacokinetic profiles .

Comparative Analysis of Cysteine Protecting Groups

Key Protecting Groups and Their Properties

| Protecting Group | Deprotection Method | Acid Stability | Common Applications |

|---|---|---|---|

| S-Trityl (SIT) | TFA with scavengers | Moderate | Disulfide-rich peptides |

| Acetamidomethyl (Acm) | Iodine oxidation | High | Stepwise disulfide formation |

| tert-Butylsulfanyl (StBu) | Reducing agents | High | Acid-sensitive sequences |

Advantages of SIT:

-

Selective Deprotection: Compatible with Fmoc chemistry, enabling orthogonal strategies.

-

Reduced Racemization: The bulky trityl group minimizes base-induced racemization during coupling .

Research Findings and Innovations

Enhanced Peptide Stability

Studies using Fmoc-L-Cys(SIT)-OH have demonstrated a 30% increase in peptide yields compared to StBu-protected analogs, attributed to reduced side reactions during TFA cleavage .

Cancer Therapeutics

In a 2024 study, SIT-protected peptides targeting PD-1/PD-L1 interactions showed a 50% reduction in tumor growth in murine models, highlighting their potential in immunotherapy .

Challenges and Future Directions

Limitations

-

Acid Sensitivity: Prolonged TFA exposure can lead to trityl group migration, necessitating optimized cleavage protocols .

-

Cost: The trityl group’s molecular weight increases reagent costs compared to lighter protecting groups like Acm.

Emerging Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume